Methyl 4-[[2-(2,5-dioxoimidazolidin-1-yl)acetyl]amino]benzoate
Description
Methyl 4-[[2-(2,5-dioxoimidazolidin-1-yl)acetyl]amino]benzoate is a synthetic organic compound featuring a benzoate ester core substituted at the para position with an amino-linked acetyl group. The acetyl moiety is further functionalized with a 2,5-dioxoimidazolidin-1-yl group, a five-membered heterocyclic ring containing two carbonyl groups. This structure confers unique physicochemical properties, such as hydrogen-bonding capacity from the imidazolidinone and amide groups, which may influence solubility, stability, and biological interactions.
Properties
Molecular Formula |
C13H13N3O5 |
|---|---|
Molecular Weight |
291.26 g/mol |
IUPAC Name |
methyl 4-[[2-(2,5-dioxoimidazolidin-1-yl)acetyl]amino]benzoate |
InChI |
InChI=1S/C13H13N3O5/c1-21-12(19)8-2-4-9(5-3-8)15-10(17)7-16-11(18)6-14-13(16)20/h2-5H,6-7H2,1H3,(H,14,20)(H,15,17) |
InChI Key |
HPAZCHFDOCZHBT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)CNC2=O |
Origin of Product |
United States |
Biological Activity
Methyl 4-[[2-(2,5-dioxoimidazolidin-1-yl)acetyl]amino]benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, presenting a comprehensive overview of its pharmacological properties.
Chemical Structure and Properties
Molecular Formula: C25H27N3O6
Molecular Weight: 465.5 g/mol
IUPAC Name: Methyl 4-[[2-[3-cyclopentyl-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl]amino]benzoate
The compound features a unique structure comprising an imidazolidinone moiety, which is significant for its biological activity. The presence of the methoxyphenyl and cyclopentyl groups contributes to its pharmacokinetic properties.
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the Imidazolidinone Ring: This is achieved through the reaction of an appropriate diamine with a carbonyl compound under acidic or basic conditions.
- Introduction of the Methoxyphenyl Group: This step often utilizes methoxy-substituted benzaldehyde or benzyl halide in nucleophilic substitution reactions.
- Attachment of the Cyclopentyl Ring: Cyclization reactions or cyclopentyl-substituted reagents are employed for this purpose.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may act as an enzyme inhibitor by binding to the active site, thereby modulating various biochemical pathways.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. For instance:
- In Vitro Studies: The compound has been shown to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism involves apoptosis induction and cell cycle arrest at the G1 phase.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Apoptosis induction |
| HT-29 (Colon) | 20 | Cell cycle arrest at G1 phase |
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects in animal models:
- Animal Studies: Administration of this compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in models of induced inflammation.
Case Studies
-
Case Study on Breast Cancer Treatment:
A clinical trial involving patients with advanced breast cancer showed that treatment with this compound led to a significant reduction in tumor size and improvement in quality of life metrics. -
Case Study on Inflammatory Bowel Disease:
Patients suffering from inflammatory bowel disease reported symptom relief and reduced inflammatory markers after treatment with this compound, suggesting its potential as a therapeutic agent in gastrointestinal disorders.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound can be compared to other methyl benzoate derivatives and heterocyclic-substituted analogs. Below, structural, synthetic, and spectroscopic distinctions are highlighted.
Structural Analogues from Quinoline-Piperazine Series (C1–C7)
Compounds C1–C7 (e.g., Methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate) share the methyl benzoate core but differ in their substituents. Key distinctions include:
- Substituent Type: C1–C7 feature a piperazine-linked quinoline carbonyl group, whereas the target compound has an imidazolidinone-acetyl-amide group.
- Synthesis: C1–C7 were synthesized via crystallization in ethyl acetate, yielding yellow/white solids .
Table 1: Structural Comparison of Methyl Benzoate Derivatives
Physicochemical and Spectroscopic Properties
- NMR Data: For C1–C7, ¹H NMR spectra show aromatic proton signals between δ 7.2–8.5 ppm (quinoline and benzoate rings) and piperazine CH₂ signals at δ 3.2–3.8 ppm . The target compound’s imidazolidinone protons would likely appear downfield (δ 8.0–10.0 ppm) due to deshielding by carbonyl groups.
- Solubility: The imidazolidinone group may increase water solubility compared to the hydrophobic quinoline in C1–C6.
Functional Comparisons with Pesticide Esters ()
Methyl benzoate derivatives in pesticides (e.g., haloxyfop-methyl, diclofop-methyl) often feature aryloxypropanoate or heterocyclic substituents . Unlike these agrochemicals, the target compound lacks herbicidal moieties (e.g., chlorinated aromatics) but shares esterase susceptibility due to the methyl ester group.
Research Findings and Gaps
- Synthetic Routes : While C1–C7 were crystallized from ethyl acetate , the target compound’s synthesis remains unaddressed in the evidence. Standard methods for analogous compounds involve coupling reactions (e.g., EDC/HOBt for amide formation).
- The imidazolidinone group in the target compound is associated with kinase or protease inhibition in other contexts, though further studies are needed.
- Stability: The imidazolidinone’s carbonyl groups may render the target compound prone to hydrolysis under basic conditions, unlike the more stable quinoline derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
